molecular formula C10H13BrO B8758210 1-(2-Bromoethyl)-2-ethoxybenzene

1-(2-Bromoethyl)-2-ethoxybenzene

Cat. No. B8758210
M. Wt: 229.11 g/mol
InChI Key: DVBAOINHBBPIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethyl)-2-ethoxybenzene is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
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properties

Product Name

1-(2-Bromoethyl)-2-ethoxybenzene

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(2-bromoethyl)-2-ethoxybenzene

InChI

InChI=1S/C10H13BrO/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6H,2,7-8H2,1H3

InChI Key

DVBAOINHBBPIIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.35 g (8.12 mmol) of 2-ethoxyphenethyl alcohol and 2.05 g (20.03 mmol) of triethylamine in 15 ml of dichloromethane was slowly added 1.86 g (16.24 mmol) of methanesulfonyl chloride at 0° C. The reaction mixture was stirred at 0° C. for 2 h and was poured into 200 ml of mixed solution of hexanelether(1:1). It was washed with 30 ml of water, dried over MgSO4, filtered through a plug of silica gel and concentrated. The residue was dissolved in 30 ml of acetone and 2.82 g (32.48 mmol) of lithium bromide was added slowly at 0° C. The reaction mixture was refluxed for 5 h and volatiles were removed. The residue was added 150 ml of ether, washed with water (30 ml ×2), dried over MgSO4, filtered through a plug of silica gel and concentrated to give 2-ethoxyphenethyl bromide as a colorless oil.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixed solution
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
2.82 g
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

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